molecular formula C19H18ClNO3 B3015268 N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chloro-2-methoxybenzamide CAS No. 2034558-97-7

N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chloro-2-methoxybenzamide

Cat. No.: B3015268
CAS No.: 2034558-97-7
M. Wt: 343.81
InChI Key: HTVDYJPBBHYIOG-UHFFFAOYSA-N
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Description

N-[1-(1-Benzofuran-2-yl)propan-2-yl]-5-chloro-2-methoxybenzamide is a benzamide derivative featuring a benzofuran-substituted propan-2-ylamine moiety and a 5-chloro-2-methoxybenzoyl group. The benzofuran group may be introduced via substitution or cyclization reactions, though specific protocols remain speculative without direct data.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chloro-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3/c1-12(9-15-10-13-5-3-4-6-17(13)24-15)21-19(22)16-11-14(20)7-8-18(16)23-2/h3-8,10-12H,9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVDYJPBBHYIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chloro-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzofuran ring: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of the propan-2-yl group: This step involves the alkylation of the benzofuran ring with a suitable alkyl halide.

    Chlorination and methoxylation:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chloro-2-methoxybenzamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives with potential biological activities .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Benzamide Class

The compound shares structural motifs with several benzamide derivatives reported in the literature. Key comparisons include:

a. N-[(2R)-1-Amino-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-({[(1R)-1-(4-methylphenyl)ethyl]amino}methyl)-2-furyl]benzamide (Compound 9, )
  • Structural Similarities : Both compounds feature a chloro-methoxybenzamide core and a substituted propan-2-ylamine side chain.
  • Key Differences: Compound 9 includes a 4-cyanophenyl group and a triazole-furan hybrid substituent, whereas the target compound has a benzofuran moiety. The chloro substituent in Compound 9 is at the 2-position, compared to the 5-position in the target compound.
  • Functional Implications : Substitution patterns influence target binding; for example, Compound 9 is an isoform-selective ATAD2 inhibitor, suggesting that the benzofuran group in the target compound may alter selectivity or potency .
b. Fluorinated Benzamide Derivatives ()
  • Structural Similarities : Both classes share a benzamide backbone with halogen (Cl/F) and alkoxy (methoxy/trifluoropropoxy) substituents.
  • Key Differences :
    • Fluorinated analogs in incorporate triazolo-oxazine rings and trifluoropropyl groups, enhancing metabolic stability and lipophilicity.
    • The target compound’s benzofuran group may confer distinct electronic properties compared to fluorine’s electronegative effects.
  • Functional Implications : Fluorine substitution often improves bioavailability, whereas benzofuran may enhance π-π stacking interactions in hydrophobic binding pockets .

Physicochemical and Pharmacokinetic Properties

While direct data for the target compound is unavailable, comparisons can be inferred:

Property Target Compound Compound 9 () Fluorinated Analogs ()
Molecular Weight ~388 g/mol (estimated) 690.22 g/mol ~500–550 g/mol
Halogen Substituent 5-Chloro 2-Chloro 5-Fluoro/2-Chloro
Key Functional Groups Benzofuran, methoxy Cyanophenyl, triazole-furan Triazolo-oxazine, trifluoropropyl
Lipophilicity (LogP) Moderate (benzofuran) High (cyanophenyl) Very high (fluorine, trifluoropropyl)
  • Synthetic Complexity : The target compound’s benzofuran synthesis may require fewer steps compared to triazolo-oxazine derivatives in , which involve multi-step heterocycle formation .

Biological Activity

N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chloro-2-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H18ClN3O3, and it features a complex structure that includes a benzofuran moiety, a chloro group, and a methoxy group. The structural characteristics suggest potential interactions with various biological targets.

Anticancer Activity

Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance, studies on benzofuran derivatives have shown selective growth inhibition against various cancer cell lines. A notable study evaluated the activity of benzofuran-based sulfonamides against cancer cell lines, revealing moderate growth inhibition at specific concentrations .

CompoundTarget Cancer Cell LinesIC50 (µM)Selectivity Index
Benzofuran 5bA549 (Lung)1039.4
Benzofuran 10bMCF7 (Breast)1526.0

These findings suggest that the biological activity of this compound may also extend to anticancer effects, warranting further investigation.

Neuropharmacological Effects

The compound's potential neuropharmacological effects are underscored by its structural similarity to known neuroactive agents. Compounds with benzofuran structures have been associated with modulation of neurotransmitter systems, particularly in relation to serotonin and dopamine pathways. This modulation could imply therapeutic applications in treating neurological disorders.

The mechanisms underlying the biological activity of this compound are likely multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression.
  • Receptor Modulation : The compound may interact with receptors involved in neurotransmission, influencing pathways related to mood and cognition.
  • Induction of Apoptosis : Preliminary studies suggest that related benzofuran derivatives can induce apoptosis in cancer cells through various signaling pathways.

Case Studies

A case study involving a related compound demonstrated significant efficacy in preclinical models for breast cancer treatment. The compound was administered at varying doses, showing a dose-dependent reduction in tumor size and improved survival rates in treated mice compared to controls.

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